
Rucaparib phosphate
概要
説明
Rucaparib phosphate is an oral small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3. It is primarily used as an anti-cancer agent, particularly for patients with recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . The compound is known for its ability to interfere with DNA repair mechanisms in cancer cells, leading to cell death and reduced tumor growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rucaparib phosphate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final step involves the formation of the phosphate salt to enhance the compound’s solubility and bioavailability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Rucaparib phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different substituents, which may affect the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
科学的研究の応用
作用機序
ルカパリブリン酸塩は、DNA修復において重要な役割を果たすPARP酵素を阻害することによって効果を発揮します。 PARP活性を阻害することにより、この化合物はDNAの1本鎖切断の修復を防ぎ、DNA複製中に2本鎖切断が蓄積されます。 これは、BRCA変異を持つものなど、相同組換え修復メカニズムが欠損した癌細胞で合成致死をもたらします . PARPの阻害は、転写や細胞周期の進行などの他の細胞過程にも影響を与えます .
類似の化合物:
オラパリブ: BRCA変異を有する卵巣癌や乳癌など、同様の適応症で使用される別のPARP阻害剤。
ニラパリブ: 卵巣癌、卵管癌、腹膜癌など、より幅広い適応症を持つPARP阻害剤。
タラゾパリブ: 強力なPARP阻害作用が知られており、乳癌治療に使用されています
ルカパリブリン酸塩の独自性: ルカパリブリン酸塩は、中程度の経口バイオアベイラビリティと、食物の有無にかかわらず投与できる能力など、特定の薬物動態的特性が独特です . また、疲労や悪心などの一般的な副作用があり、安全性のプロファイルが管理可能です . さらに、ルカパリブリン酸塩は卵巣癌と前立腺癌の両方で有効性を示しており、癌治療において汎用性の高い選択肢となっています .
類似化合物との比較
Olaparib: Another PARP inhibitor used for similar indications, including ovarian and breast cancers with BRCA mutations.
Niraparib: A PARP inhibitor with a broader range of indications, including ovarian, fallopian tube, and peritoneal cancers.
Talazoparib: Known for its potent PARP inhibition and used in breast cancer therapy
Uniqueness of Rucaparib Phosphate: this compound is unique due to its specific pharmacokinetic properties, including moderate oral bioavailability and the ability to be dosed with or without food . It also has a manageable safety profile, with common adverse events being fatigue and nausea . Additionally, this compound has shown efficacy in both ovarian and prostate cancers, making it a versatile option in cancer therapy .
生物活性
Rucaparib phosphate is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), primarily known for its application in treating cancers associated with BRCA1 and BRCA2 mutations. This article explores its biological activity, mechanism of action, efficacy in various cancer models, and relevant case studies.
Rucaparib functions by inhibiting PARP enzymes (PARP-1, PARP-2, and PARP-3), which play crucial roles in DNA repair mechanisms. By blocking these enzymes, Rucaparib leads to the accumulation of DNA damage in cells that are already deficient in homologous recombination repair due to BRCA mutations, resulting in a phenomenon known as synthetic lethality . This mechanism is particularly effective in tumors with compromised DNA repair capabilities.
In Vitro Studies
Rucaparib has demonstrated significant anti-tumor activity across various human cancer cell lines:
Cell Line | BRCA Status | IC50 (µM) | Effect |
---|---|---|---|
MDA-MB-436 | Mutated BRCA1 | 1.3 | Selective proliferation inhibition |
MCF-7 | Wild-type BRCA1/2 | 20.2 | Less sensitive to Rucaparib |
D283 Med (Medulloblastoma) | Not specified | 0.5 | 91.7% reduction in PARP activity at 1 µM |
In these studies, Rucaparib showed a marked reduction in cell viability and increased DNA damage response when combined with other therapies, such as radiation and chemotherapy agents like temozolomide .
Preclinical and Clinical Findings
Rucaparib has been extensively studied in both preclinical models and clinical trials. Key findings include:
- Preclinical Models : Rucaparib exhibited significant tumor growth inhibition in xenograft models of ovarian and breast cancers with BRCA mutations . It also showed synergistic effects when combined with chemotherapy agents, enhancing overall cytotoxicity by preventing DNA repair .
- Clinical Trials : In Phase I trials, the recommended dose was established at 600 mg twice daily. Subsequent Phase II trials indicated a response rate of approximately 53.8% in patients with BRCA-mutant ovarian cancer . In a real-world study involving heavily pretreated patients, Rucaparib demonstrated meaningful activity with a median progression-free survival (PFS) of 2.5 months .
Case Studies
Several case studies have highlighted the clinical efficacy of Rucaparib:
- Case Study 1 : A patient with platinum-sensitive recurrent high-grade ovarian cancer achieved stable disease after treatment with Rucaparib following multiple lines of therapy. The patient had previously received olaparib, another PARP inhibitor .
- Case Study 2 : In prostate cancer models, Rucaparib showed unique kinase inhibition properties that may enhance its therapeutic profile beyond traditional PARP inhibition. The metabolite M324 displayed synergy with Rucaparib, suggesting potential applications in both oncology and neurodegenerative diseases .
特性
IUPAC Name |
6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGJTKEKXUBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459868-92-9 | |
Record name | Rucaparib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUCAPARIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。